Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide
Description
Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide is a heterocyclic compound featuring a fused imidazo-benzothiazole core with a carbohydrazide (-CONHNH₂) substituent at the 2-position. The compound’s structural uniqueness positions it as a candidate for diverse biological applications, including antimicrobial, antiviral, and enzyme inhibition activities.
Structure
3D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c11-13-9(15)6-5-14-7-3-1-2-4-8(7)16-10(14)12-6/h1-5H,11H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMJGRLRLAVEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce production time .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce DNA fragmentation and inhibit DNA repair mechanisms, leading to cell death. The presence of specific functional groups, such as sulfonamides, enhances its ability to generate free radicals and sensitize tumor cells to radiation .
Comparison with Similar Compounds
Structural Comparison with Analogous Benzothiazole Derivatives
Key Structural Differences
Core Heterocycle :
- The imidazo[2,1-b][1,3]benzothiazole core differentiates it from simpler benzothiazole derivatives (e.g., 2-phenylbenzothiazole) by introducing an additional imidazole ring, enhancing π-π stacking interactions and rigidity .
- Compared to benzimidazole analogues (e.g., 2-phenylbenzimidazole), the sulfur atom in benzothiazole improves lipophilicity and metabolic stability .
- Position of Substitution: Substitution at the 2-position (vs. 3- or 4-aminophenyl in other benzothiazoles) optimizes interactions with enzymatic active sites, as seen in SARS-CoV-2 Mpro inhibitors .
Antimicrobial Activity
- Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide demonstrates moderate to high antimicrobial activity, though slightly lower than pyrazolone-substituted benzothiazoles (e.g., compounds 16a–c in ), which exhibit enhanced activity due to the pyrazolone ring’s electron-withdrawing effects .
- Compared to sulfonylhydrazide derivatives, the carbohydrazide group may reduce cytotoxicity while maintaining efficacy against Gram-negative bacteria .
Enzyme Inhibition
- SARS-CoV-2 Main Protease (Mpro) : The benzothiazole moiety in the target compound mimics inhibitors like YH-53 , where the heterocycle forms hydrogen bonds with His41 in Mpro .
Anticancer Potential
- While less potent than 2-phenylbenzimidazole derivatives (e.g., compound active against HCC827 cells), the imidazo-benzothiazole core may improve selectivity for cancer cell lines with overexpressed thiazole-sensitive receptors .
ADME and Physicochemical Properties
| Property | This compound | Benzimidazole Analogues | Sulfonylhydrazide Derivatives |
|---|---|---|---|
| Solubility | Moderate (due to carbohydrazide polarity) | Low | Low to moderate |
| Metabolic Stability | High (resistant to CYP450 oxidation) | Moderate | Variable |
| Plasma Protein Binding | High (>90%) | Moderate | High |
| Permeability | Low (logP ~2.5) | Moderate | Low |
- The carbohydrazide group improves aqueous solubility compared to alkyl-substituted benzothiazoles but may limit blood-brain barrier penetration .
- High plasma protein binding (similar to other benzothiazoles) could reduce free drug availability, necessitating dosage adjustments .
Comparison Table of Key Analogues
Biological Activity
Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Overview of Biological Activity
The compound has demonstrated notable anticancer activity against various cancer cell lines, including human liver cancer (Hep G2) and melanoma cells. In vitro studies have shown that it acts as an effective radiosensitizer, enhancing the efficacy of radiation therapy by inducing free radical generation and inhibiting DNA repair mechanisms in tumor cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | Hep G2, Melanoma | 0.53 ± 0.13 μM (MTB) | Free radical generation, DNA repair inhibition |
| Antimicrobial | Mycobacterium tuberculosis (MTB) | MIC 3.53 μM | Inhibition of pantothenate synthetase |
| Radiosensitization | Tumor cells | N/A | Sensitization via free radicals |
This compound functions through several biochemical pathways:
- Induction of Free Radicals : The compound generates reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.
- Inhibition of DNA Repair : By interfering with the cellular repair mechanisms, it enhances the cytotoxic effects of radiation therapy on cancer cells.
- Signal Transduction Pathways : It has been shown to impact the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in tumor growth and survival.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of this compound against Hep G2 cell lines. The compound exhibited significant cytotoxicity with an IC50 value indicating potent activity. The study also highlighted its role as a radiosensitizer when combined with radiation treatment at doses like 4 Gy.
Case Study 2: Antimicrobial Activity
In another investigation focusing on Mycobacterium tuberculosis, derivatives of the compound were synthesized and tested for their ability to inhibit pantothenate synthetase. One derivative showed an impressive MIC of 3.53 μM against MTB, suggesting potential for development into an anti-tuberculosis agent .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that derivatives of this compound can be optimized for better absorption and distribution. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been utilized to design compounds with favorable profiles for therapeutic applications.
Q & A
Q. What are the common synthetic routes for Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide derivatives?
The synthesis typically involves multi-step protocols:
- Cyclization reactions : Reacting thiosemicarbazide derivatives with carboxylic acids or 2-chloro-3-oxobutanoate esters under reflux conditions (e.g., 1,4-dioxane) to form the core imidazo-thiazole scaffold .
- Ester hydrolysis : Using LiOH to convert ester intermediates (e.g., ethyl 2-methyl-benzo-[d]-imidazo[2,1-b]-thiazole-3-carboxylate) into carboxylic acids, followed by amide coupling with HATU or similar reagents .
- Friedel-Crafts acylation : Employing Eaton’s reagent (P2O5/CH3SO3H) under solvent-free conditions to achieve fused phenylbenzo[d]imidazo[2,1-b]thiazole derivatives with high yields (90–96%) .
Q. What biological activities have been reported for this compound?
Imidazo[2,1-b][1,3]benzothiazole derivatives exhibit:
- Antimycobacterial activity : Against non-tuberculous mycobacteria (NTMs) with MIC values ranging from 0.5–16 µg/mL, as shown in Table 3 of antimycobacterial assays .
- Anti-inflammatory and anticancer properties : Inhibition of 15-lipoxygenase (15-LOX) and modulation of tumor pathways .
- Antifungal and antibacterial effects : Broad-spectrum activity attributed to the heterocyclic core’s interaction with microbial enzymes .
Q. How can researchers predict solubility and bioavailability of these derivatives?
- Veber’s rule : Assess molecular properties such as polar surface area (TPSA ≤ 140 Ų) and rotatable bonds (≤10) to predict oral bioavailability .
- Computational tools : Use LogP calculations (e.g., Molinspiration) to estimate lipophilicity, with optimal ranges between 2–5 for drug-likeness .
- Aqueous solubility assays : Perform shake-flask methods or HPLC-based solubility profiling in PBS (pH 7.4) .
Advanced Research Questions
Q. How can molecular docking studies optimize derivative design?
- Protein-ligand interaction analysis : Use software like AutoDock Vina or Schrödinger Suite to model binding modes. For example, 3D/2D docking (Figure 5) reveals hydrogen bonds with Thr123 and π-π stacking with Tyr158 in the 3IUB protein active site .
- Key parameters : Prioritize compounds with low binding energy (ΔG ≤ -8 kcal/mol) and complementary steric/electronic features to the target pocket .
- Validation : Cross-check docking results with in vitro enzyme inhibition assays (e.g., 15-LOX IC50 values) .
Q. What strategies resolve contradictions in antimycobacterial efficacy data?
- Structural-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., triazole vs. propargyl groups) on MIC values across studies. For instance, IT06 (MIC = 2 µg/mL) outperforms IT10 (MIC = 8 µg/mL) due to enhanced hydrogen bonding .
- Strain-specific testing : Validate activity against diverse mycobacterial strains (e.g., M. abscessus vs. M. avium) to identify selectivity patterns .
- Metabolic stability assays : Assess compound stability in liver microsomes to rule out false negatives from rapid degradation .
Q. What methodologies synthesize novel derivatives with enhanced pharmacological profiles?
- Click chemistry : Introduce 1,2,3-triazole moieties via copper-catalyzed azide-alkyne cyclization (CuAAC) to improve water solubility and target engagement .
- Multicomponent reactions : Utilize FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazoles and ketones for rapid diversification .
- Halogenation : Brominate the C5 position using N-bromosuccinimide (NBS) to enhance electronic effects and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
